molecular formula C14H12BF3O3 B1603384 (2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 1072951-60-0

(2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1603384
CAS No.: 1072951-60-0
M. Wt: 296.05 g/mol
InChI Key: YCLVPNCQCUGEIR-UHFFFAOYSA-N
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Description

(2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a trifluoromethylphenoxy group attached to a benzyl ring, which is further linked to a boronic acid moiety. This compound is of interest in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for introducing trifluoromethyl-substituted aromatic fragments into complex molecules .

Properties

IUPAC Name

[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-5-3-6-12(8-11)21-9-10-4-1-2-7-13(10)15(19)20/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLVPNCQCUGEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=CC(=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584807
Record name (2-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-60-0
Record name (2-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-60-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under mild conditions, typically at temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of (2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds. The boronic acid group can interact with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of the trifluoromethylphenoxy substituent on the benzyl ring significantly impacts molecular properties. For instance:

  • Meta-substituted analog (CAS 870778-98-6, (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid) shares a 0.95 similarity score, with steric and electronic effects intermediate between ortho and para isomers .
Table 1: Structural Comparison of Positional Isomers
Compound Substituent Position Molecular Formula Molecular Weight Similarity Score
Target Compound (ortho) 2-position C₁₄H₁₂BF₃O₃ 296.05 Reference
Para-substituted analog (CAS 849062-03-9) 4-position C₁₄H₁₂BF₃O₃ 296.05 0.96
Meta-substituted analog (CAS 870778-98-6) 3-position C₁₄H₁₂BF₃O₃ 296.05 0.95

Substituent Effects on Reactivity and Acidity

The electron-withdrawing trifluoromethyl group enhances the Lewis acidity of the boronic acid moiety compared to analogs with electron-donating groups. For example:

  • Trifluoromethoxy analogs (e.g., (trifluoromethoxy)phenylboronic acids) exhibit lower acidity (pKa ~8.5–9.0) compared to the target compound due to the weaker electron-withdrawing effect of -OCF₃ vs. -CF₃ .
  • Methoxyethyl-substituted analogs (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show reduced acidity (pKa ~9.5–10.0) and higher solubility in polar solvents, attributed to the ether linkage’s flexibility and hydrogen-bonding capacity .

Physicochemical Properties

The trifluoromethylphenoxymethyl group increases molecular weight and hydrophobicity compared to simpler phenylboronic acids:

  • 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3) has a molecular weight of 189.93 g/mol and a melting point of 161–167°C, whereas the target compound (MW 296.05 g/mol) is a solid at room temperature but lacks reported melting point data .
  • The phenoxymethyl bridge in the target compound likely reduces solubility in aqueous media compared to non-bridged analogs, a critical factor in pharmaceutical formulation .
Table 2: Physicochemical Properties of Selected Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL)
Target Compound 296.05 N/A N/A
3-(Trifluoromethyl)phenylboronic acid 189.93 161–167 10–15 (DMSO)
4-Trifluoromethylphenylboronic acid 189.93 N/A 8–12 (DMSO)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 284.12 N/A >20 (DMSO)

Biological Activity

(2-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, also known as a boronic acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its properties, making it a valuable candidate in various biological applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H12BF3O3C_{14}H_{12}BF_3O_3, with a molecular weight of 296.05 g/mol. The presence of the trifluoromethyl group (-CF₃) significantly influences its reactivity and interaction with biological molecules. The boronic acid moiety allows for reversible covalent bonding with diols and other Lewis bases, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H12BF3O3C_{14}H_{12}BF_3O_3
Molecular Weight296.05 g/mol
CAS Number849062-03-9
PuritySpecified in product data
Storage ConditionsSealed in dry, 2-8°C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, particularly against various fungi and bacteria. The compound shows moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger. In vitro tests indicate that it also possesses antibacterial properties against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of the approved antifungal drug Tavaborole (AN2690) .

Table: Antimicrobial Activity Data

MicroorganismActivity LevelMIC (µg/mL)
Candida albicansModerateTBD
Aspergillus nigerHighTBD
Escherichia coliModerateTBD
Bacillus cereusHigh< AN2690

The proposed mechanism for the antimicrobial action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in microorganisms. The binding affinity of the compound to LeuRS suggests that it may block the enzyme's active site, similar to other benzoxaborole derivatives . Docking studies have shown promising interactions between the compound and the enzyme's binding pocket.

Case Studies

  • Antifungal Mechanism : A study demonstrated that 5-trifluoromethyl-2-formyl phenylboronic acid inhibited Candida albicans by blocking LeuRS. The structural similarity to Tavaborole indicates a shared mechanism of action, enhancing its potential as an antifungal agent .
  • Antibacterial Efficacy : Research on boronic acids has shown that their efficacy can be enhanced through structural modifications. The incorporation of trifluoromethyl groups not only improves lipophilicity but also increases binding interactions with bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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